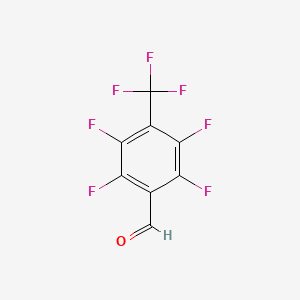

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

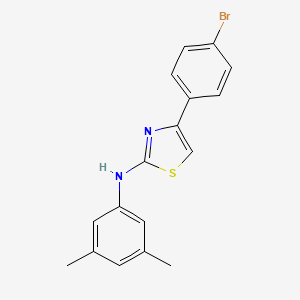

説明

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde, also known as 4-trifluoromethyl-2,3,5,6-tetrafluorobenzaldehyde, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. This compound is a colorless solid with a melting point of 55°C and a boiling point of 79°C. It is soluble in many organic solvents and is relatively unreactive compared to other aldehydes. Its structure consists of a benzene ring with four fluorine atoms attached to the ring at the 4, 2, 5, and 6 positions. The trifluoromethyl group is attached to the benzene ring at the 4 position.

科学的研究の応用

Synthesis and Porphyrin Production

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde has been utilized in an efficient synthesis process. This compound, specifically 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, was obtained via iodination at low temperature. It has been further employed in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, which serves as a potential precursor for supramolecular assemblies (Leroy et al., 2004).

Trifluorovinylation and Tetrafluoroethylenation

Another application involves the reaction with 1,2-bis(dimethylphenylsilyl)tetrafluoroethane, leading to trifluorovinylated and tetrafluoroethylenated products. This reaction showcases its role in producing specific fluorinated structures (Hagiwara & Fuchikami, 1997).

Biological Activity Studies

In the field of biology, this compound has been synthesized to study its biological significance against tested bacteria and fungus. Fluorinated compounds like this compound have shown activity towards various bacterial strains and Candida albicans (Raache et al., 2016).

Functionalisation of Benzene Derivatives

The compound is involved in the regioselective functionalization of benzene derivatives, leading to the production of various benzaldehydes and benzoic acids. This demonstrates its utility in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Application in Cycloaddition Reactions

It also finds use in cycloaddition reactions, specifically in the hydrative cyclization of 2-enynylbenzaldehydes, which has been applied to the synthesis of complex organic compounds like faveline (Oh et al., 2010).

Role in Anticancer Research

In anticancer research, derivatives of this compound, specifically thiosemicarbazones, have been synthesized and combined with cisplatin to enhance efficacy against various cancer cell lines, showcasing its potential in drug development (Medina-Reyes et al., 2019).

作用機序

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde . For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets.

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKDRIDXWMEATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)

![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2802227.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)